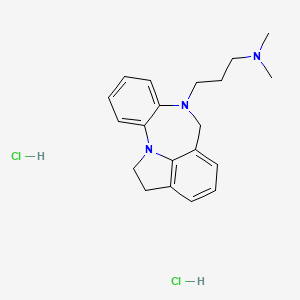
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a fused benzene and diazepine ring system. It is primarily used in scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the core benzodiazepine structure, followed by the introduction of the pyrrolo and propanamine groups. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Benzo(b)pyrrolo(3,2,1-jk)(1,4)benzodiazepine-7(6H)-propanamine, 1,2-dihydro-N,N-dimethyl-, dihydrochloride can be compared with other benzodiazepine derivatives. Similar compounds include:
Diazepam: Known for its anxiolytic and sedative effects.
Lorazepam: Used for its anxiolytic and anticonvulsant properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Propiedades
Número CAS |
74117-21-8 |
|---|---|
Fórmula molecular |
C20H27Cl2N3 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
3-(1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl)-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H25N3.2ClH/c1-21(2)12-6-13-22-15-17-8-5-7-16-11-14-23(20(16)17)19-10-4-3-9-18(19)22;;/h3-5,7-10H,6,11-15H2,1-2H3;2*1H |
Clave InChI |
RPJGBYDJGRHROW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1CC2=CC=CC3=C2N(CC3)C4=CC=CC=C41.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



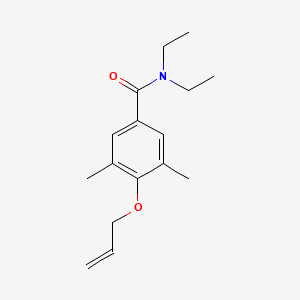



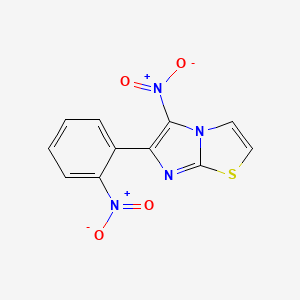
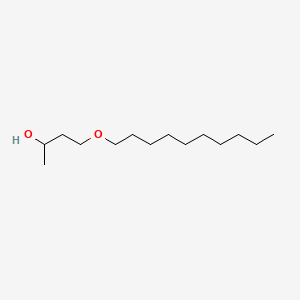
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)



![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
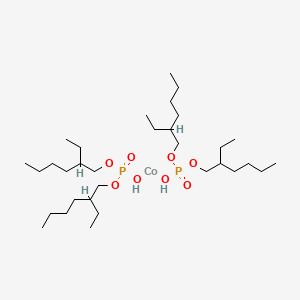
![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)
